N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine
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Overview
Description
ETHYL({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is a complex organic compound that features a tetrazole ring, a phenyl group, and an ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of azides with nitriles under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction.
Formation of the Ether Linkage: The phenyl group is then linked to the tetrazole ring through an ether bond, typically using a Williamson ether synthesis.
Introduction of the Ethylamine Moiety: Finally, the ethylamine group is attached via reductive amination or nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
ETHYL({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ETHYL({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and phenyl group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole: Shares the tetrazole ring but lacks the ethylamine moiety.
4-Phenyl-1H-tetrazole: Similar structure but different substitution pattern.
Benzylamine: Contains the amine group but lacks the tetrazole ring.
Uniqueness
ETHYL({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is unique due to its combination of a tetrazole ring, phenyl group, and ethylamine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17N5O |
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Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-[[4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C16H17N5O/c1-2-17-12-13-8-10-15(11-9-13)22-16-18-19-20-21(16)14-6-4-3-5-7-14/h3-11,17H,2,12H2,1H3 |
InChI Key |
QDPUXHAHFOTKSI-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC=C(C=C1)OC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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